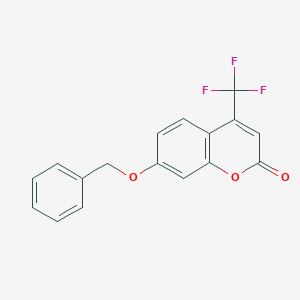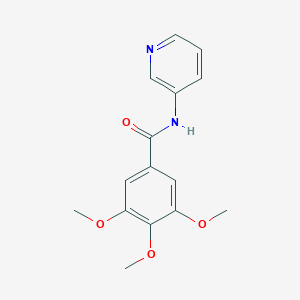
7-(benzyloxy)-4-(trifluorométhyl)-2H-chromén-2-one
Vue d'ensemble
Description
7-Benzyloxy-4-(trifluorométhyl)coumarine : est un composé organique synthétique appartenant à la famille des coumarines. Il se caractérise par la présence d'un groupe benzyloxy en position 7 et d'un groupe trifluorométhyle en position 4 sur le squelette coumarinique. Ce composé est connu pour ses propriétés fluorescentes et est largement utilisé comme substrat dans divers dosages biochimiques, en particulier ceux impliquant les enzymes du cytochrome P450 .
Applications De Recherche Scientifique
Chemistry: 7-Benzyloxy-4-(trifluoromethyl)coumarin is used as a fluorescent probe in various chemical assays. Its fluorescence properties make it suitable for studying enzyme kinetics and reaction mechanisms .
Biology: In biological research, this compound is employed as a substrate for cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. It is used to measure enzyme activity and to screen for enzyme inhibitors .
Medicine: While direct medical applications are limited, the compound’s role in enzyme assays contributes to drug discovery and development. It helps in identifying potential drug candidates and understanding their metabolism .
Industry: In the industrial sector, 7-Benzyloxy-4-(trifluoromethyl)coumarin is used in the development of fluorescent dyes and sensors. Its unique properties make it valuable in creating materials for imaging and diagnostic applications .
Mécanisme D'action
Target of Action
It’s known that trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are valuable chemotypes in medicinal chemistry due to the presence of a partially-saturated bicyclic ring and metabolically-stable CF3 group .
Mode of Action
Trifluoromethyl-containing compounds, which have three equivalent c–f bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation . This suggests that the compound may interact with its targets through the activation of the C–F bond in organic synthesis .
Biochemical Pathways
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may influence a variety of biochemical pathways related to these fields.
Pharmacokinetics
It’s known that trifluoromethyl groups are metabolically stable , which suggests that the compound may have good bioavailability.
Result of Action
The activation of the c–f bond in organic synthesis is a challenging task , suggesting that the compound may have significant effects on molecular and cellular processes.
Action Environment
The compound’s trifluoromethyl group is known to be metabolically stable , which suggests that it may maintain its efficacy and stability in various environments.
Analyse Biochimique
Biochemical Properties
7-Benzyloxy-4-trifluoromethylcoumarin interacts with cytochrome P450 family members CYP1A2 and CYP3A4 . These interactions are crucial in the O-dealkylation reaction, a process that determines the activity of CYP3A .
Cellular Effects
In hepatocyte-like cells, 7-Benzyloxy-4-trifluoromethylcoumarin has been used to measure the cytochrome P450 3A4 (CYP3A4)-dependent activity . This indicates that the compound can influence cellular function by interacting with specific enzymes.
Molecular Mechanism
The molecular mechanism of 7-Benzyloxy-4-trifluoromethylcoumarin involves its metabolism by cytochrome P450 isozymes CYP1A2 and CYP3A4 . The compound is metabolized to the fluorescent metabolite 7-Hydroxy-4-trifluoromethylcoumarin (HFC) with lambdaex=410nm; lambdaem=530nm .
Metabolic Pathways
7-Benzyloxy-4-trifluoromethylcoumarin is involved in the metabolic pathways mediated by cytochrome P450 isozymes CYP1A2 and CYP3A4 . These enzymes play a crucial role in the metabolism of the compound.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 7-Benzyloxy-4-(trifluorométhyl)coumarine implique généralement la réaction de la 7-hydroxy-4-(trifluorométhyl)coumarine avec le bromure de benzyle. La réaction est effectuée en présence d'une base, telle que le carbonate de potassium, dans un solvant approprié tel que l'acétone ou le diméthylformamide (DMF). Le mélange réactionnel est chauffé à reflux pour faciliter la formation du produit souhaité .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour la 7-Benzyloxy-4-(trifluorométhyl)coumarine ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle le processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, l'utilisation de réacteurs plus grands et la mise en œuvre de techniques de purification telles que la recristallisation ou la chromatographie pour obtenir le composé à haute pureté .
Analyse Des Réactions Chimiques
Types de réactions : La 7-Benzyloxy-4-(trifluorométhyl)coumarine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les quinones correspondantes.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés dihydro.
Substitution : Le groupe benzyloxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs comme le méthylate de sodium ou le tert-butylate de potassium
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des dérivés dihydro .
Applications de la recherche scientifique
Chimie : La 7-Benzyloxy-4-(trifluorométhyl)coumarine est utilisée comme sonde fluorescente dans divers dosages chimiques. Ses propriétés de fluorescence la rendent adaptée à l'étude de la cinétique enzymatique et des mécanismes réactionnels .
Biologie : En recherche biologique, ce composé est utilisé comme substrat pour les enzymes du cytochrome P450, en particulier CYP1A2 et CYP3A4. Il est utilisé pour mesurer l'activité enzymatique et pour cribler les inhibiteurs enzymatiques .
Médecine : Bien que les applications médicales directes soient limitées, le rôle du composé dans les dosages enzymatiques contribue à la découverte et au développement de médicaments. Il aide à identifier les candidats médicaments potentiels et à comprendre leur métabolisme .
Industrie : Dans le secteur industriel, la 7-Benzyloxy-4-(trifluorométhyl)coumarine est utilisée dans le développement de colorants et de capteurs fluorescents. Ses propriétés uniques la rendent précieuse dans la création de matériaux pour des applications d'imagerie et de diagnostic .
Mécanisme d'action
Le principal mécanisme d'action de la 7-Benzyloxy-4-(trifluorométhyl)coumarine implique son métabolisme par les enzymes du cytochrome P450. Le composé est un substrat pour CYP1A2 et CYP3A4, qui catalysent sa O-débenzylation pour produire de la 7-hydroxy-4-(trifluorométhyl)coumarine. Cette réaction est accompagnée de la libération de fluorescence, qui peut être mesurée pour quantifier l'activité enzymatique .
Comparaison Avec Des Composés Similaires
Composés similaires :
- 7-Ethoxy-4-(trifluorométhyl)coumarine
- 7-Hydroxy-4-(trifluorométhyl)coumarine
- 7-Amino-4-(trifluorométhyl)coumarine
Comparaison : La 7-Benzyloxy-4-(trifluorométhyl)coumarine est unique en raison de son groupe benzyloxy, qui améliore ses propriétés fluorescentes et en fait un substrat approprié pour des enzymes du cytochrome P450 spécifiques. En comparaison, la 7-Ethoxy-4-(trifluorométhyl)coumarine et la 7-Hydroxy-4-(trifluorométhyl)coumarine ont des substituants différents qui affectent leur réactivité et leurs applications. La 7-Amino-4-(trifluorométhyl)coumarine, quant à elle, possède un groupe amino qui lui confère des propriétés chimiques et biologiques différentes .
Propriétés
IUPAC Name |
7-phenylmethoxy-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O3/c18-17(19,20)14-9-16(21)23-15-8-12(6-7-13(14)15)22-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKLERKKJXUPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357260 | |
| Record name | 7-Benzyloxy-4-trifluoromethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220001-53-6 | |
| Record name | 7-Benzyloxy-4-trifluoromethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(Benzyloxy)-4-(trifluoromethyl)-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B184582.png)
![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)







